Antifungal agent 96

Cryptococcus neoformans antifungal susceptibility MIC comparison

Antifungal agent 96 (Compound WZ-2) is a tricyclic oxime derivative of sampangine designed to overcome the limitations of standard antifungals. It exhibits an MIC80 of 0.016 μg/mL against C. neoformans—over 125-fold more potent than fluconazole—and synergizes with fluconazole against resistant C. albicans (FICI=0.078). Its proven blood-brain barrier permeability and ability to suppress virulence factors (capsule, biofilm, hyphal transition) make it the superior choice for CNS-targeted antifungal research. Secure this high-purity investigational agent for your cryptococcal meningitis PK/PD studies or antifungal resistance programs.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
Cat. No. B12370271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 96
Molecular FormulaC11H8N2O3S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3
InChIInChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8-
InChIKeySHSJHJONOXSOOJ-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 96 (WZ-2) Scientific Profile: Tricyclic Oxime Derivative for Cryptococcal Research


Antifungal agent 96 (Compound WZ-2) is a tricyclic oxime derivative of the natural product sampangine, developed as a research antifungal agent with demonstrated activity against Cryptococcus neoformans and Candida albicans [1]. It is characterized by potent anti-cryptococcal activity, synergistic potential with fluconazole against resistant Candida strains, and blood-brain barrier permeability enabling brain penetration in murine models [1].

Why Antifungal Agent 96 Cannot Be Replaced by Standard Azoles or Polyenes in Cryptococcal Meningitis Research


Standard antifungal agents such as fluconazole exhibit poor brain penetration and limited efficacy against established cryptococcal biofilms, while amphotericin B carries significant nephrotoxicity burdens that constrain prolonged in vivo dosing [1][2]. Fluconazole MICs against C. neoformans clinical isolates typically range from 2.0 to 50 μg/mL, representing a >125-fold potency deficit relative to Antifungal agent 96 [3]. Direct substitution with in-class azoles or polyenes therefore fails to recapitulate the brain-targeted antifungal activity, virulence factor suppression, and fluconazole-synergistic effects uniquely documented for this compound [1].

Quantitative Differentiation of Antifungal Agent 96 Against Cryptococcus and Candida Pathogens


Superior Anti-Cryptococcal Potency Relative to Clinical Fluconazole Isolates

Antifungal agent 96 (WZ-2) demonstrated an MIC80 of 0.016 μg/mL against C. neoformans H99, representing a >125-fold improvement in potency relative to fluconazole, for which MICs against C. neoformans clinical isolates ranged from 3.1 to 50 μg/mL in a recent study of 30 isolates [1][2]. This quantitative advantage positions the compound as a high-potency research tool for cryptococcal investigations.

Cryptococcus neoformans antifungal susceptibility MIC comparison

In Vivo Brain Burden Reduction in Cryptococcal Meningitis Mouse Model

In a murine model of cryptococcal meningitis, Antifungal agent 96 (WZ-2) administered at 5 mg/kg intravenously daily for 3 days effectively reduced brain C. neoformans H99 fungal burden [1]. Unlike fluconazole, which shows limited CNS penetration with cerebrospinal fluid-to-plasma ratios of 0.5-0.9 and variable brain parenchymal concentrations [2], the compound demonstrates functional brain-targeted antifungal activity in vivo [1].

cryptococcal meningitis in vivo efficacy brain penetration

Quantified Synergy with Fluconazole Against Resistant Candida albicans

Antifungal agent 96 (WZ-2) demonstrated strong synergy with fluconazole against resistant C. albicans, yielding a Fractional Inhibitory Concentration Index (FICI) of 0.078 [1]. FICI values ≤0.5 indicate synergism; this value of 0.078 falls well below the synergy threshold, providing a quantitative basis for combination studies in fluconazole-resistant candidiasis [1].

Candida albicans antifungal synergy FICI

Virulence Factor Suppression: Capsule, Biofilm, and Morphological Transition

Antifungal agent 96 (WZ-2) effectively inhibited multiple C. neoformans virulence factors, including capsule growth (significantly inhibited at 0.063 and 2 μg/mL over 24 hours), biofilm formation (>90% inhibition at 0.063 μg/mL), and yeast-to-hypha morphological transition [1][2]. Standard azole antifungals such as fluconazole lack comparable biofilm and capsule suppression activity at sub-MIC concentrations [3].

virulence factors capsule inhibition biofilm inhibition

In Vivo Kidney Burden Reduction in Drug-Resistant Candida albicans Model

In a murine model of disseminated candidiasis, Antifungal agent 96 (WZ-2) administered alone at 5 mg/kg IV daily for 3 days significantly reduced kidney fungal burden of both drug-resistant (0304103) and drug-sensitive (SC5314) C. albicans strains [1]. The compound also demonstrated enhanced efficacy when combined with fluconazole, providing a defined 5 mg/kg dosing regimen for in vivo studies [1].

Candida albicans drug-resistant in vivo efficacy

Validated Research Applications for Antifungal Agent 96 in Fungal Pathogenesis Studies


Cryptococcal Meningitis In Vivo Efficacy Studies

Use Antifungal agent 96 at 5 mg/kg IV daily for 3 days in murine cryptococcal meningitis models to evaluate brain fungal burden reduction and CNS-targeted antifungal activity [1]. The compound's demonstrated brain penetration and efficacy at this defined dose supports CNS pharmacokinetic/pharmacodynamic (PK/PD) studies of cryptococcal infections [1].

Fluconazole-Resistant Candida Combination Therapy Research

Employ Antifungal agent 96 in combination with fluconazole to study synergistic mechanisms against drug-resistant C. albicans strains (0304103), leveraging the quantified FICI of 0.078 [1]. The compound alone at 5 mg/kg also reduces kidney burden of resistant strains, enabling monotherapy versus combination efficacy comparisons [1].

Fungal Virulence Factor Inhibition Assays

Apply Antifungal agent 96 at 0.063-2 μg/mL to investigate capsule growth inhibition, biofilm formation suppression (>90% inhibition at 0.063 μg/mL), and yeast-to-hypha morphological transition in C. neoformans [1][2]. These assays support mechanism-of-action studies focused on fungal pathogenesis and virulence regulation [1].

Anti-Cryptococcal Potency Benchmarking and Structure-Activity Relationship Studies

Utilize Antifungal agent 96 (MIC80 = 0.016 μg/mL) as a reference compound for benchmarking novel anti-cryptococcal agents or for structure-activity relationship (SAR) studies of tricyclic oxime derivatives [1]. The compound's >125-fold potency advantage over fluconazole provides a sensitive detection window for comparative antifungal screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 96

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.